Ethyl 5-iodopentanoate

説明

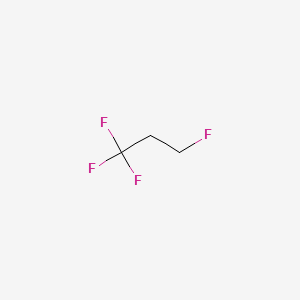

Ethyl 5-iodopentanoate is a chemical compound with the molecular formula C7H13IO2 . It is an ethyl ester of eicosapentaenoic acid (EPA), an omega-3 fatty acid . It is a very important pharmaceutical and chemical intermediate .

Synthesis Analysis

The synthesis of 5-halopentanoic acid esters, such as Ethyl 5-iodopentanoate, generally starts from δ-valerolactone and involves the introduction of hydrochloric acid, thionyl chloride, or hydrogen bromide gas in corresponding methanol or ethanol solvents . A more detailed synthesis process can be found in the paper "Synthesis of Multi-Functionalized Ketones through the Fukuyama Coupling Reaction Catalyzed by Pearlman’s Catalyst: Preparation of Ethyl 6-Oxotridecanoate" .Molecular Structure Analysis

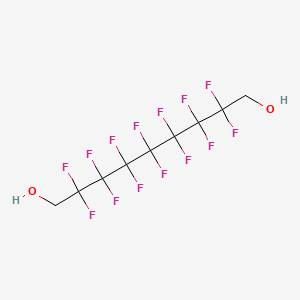

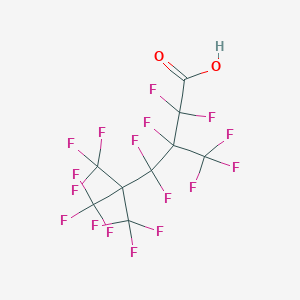

The molecular structure of Ethyl 5-iodopentanoate consists of seven carbon atoms, thirteen hydrogen atoms, one iodine atom, and two oxygen atoms . The InChI representation of the molecule isInChI=1S/C7H13IO2/c1-2-10-7(9)5-3-4-6-8/h2-6H2,1H3 . Physical And Chemical Properties Analysis

Ethyl 5-iodopentanoate has a molecular weight of 256.08 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are 255.99603 g/mol . The topological polar surface area is 26.3 Ų . The compound has a heavy atom count of 10 .科学的研究の応用

Ethyl 5-iodopentanoate: A Comprehensive Analysis of Scientific Research Applications

Ethyl 5-iodopentanoate is a versatile chemical compound with several applications in scientific research. Below is a detailed analysis of its unique applications across different fields:

1. Synthesis of Biotin (Vitamin H or B7) Ethyl 5-iodopentanoate serves as a critical intermediate in the synthesis of biotin, an essential vitamin required across the biological kingdom. Since its isolation from bovine liver in 1941, biotin has been a significant focus for synthesis by scientists worldwide due to its vital role as a vitamin .

Organic Synthesis Protocols: This compound is utilized in organic synthesis procedures, such as the Finkelstein reaction, which involves the preparation of ethyl 5-iodopentanoate from the corresponding bromide. This process is crucial for zinc reagent formation and Fukuyama coupling, enabling the streamlined formation of the (+)-biotin side chain .

Molecular Modeling and Simulation: Ethyl 5-iodopentanoate’s properties are documented for use in molecular modeling and simulation programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD. These programs can produce impressive simulation visualizations, and ethyl 5-iodopentanoate’s data supports these simulations .

将来の方向性

作用機序

Target of Action

Ethyl 5-iodopentanoate is a chemical compound with the molecular formula C7H13IO2 . It is primarily used as a chemical intermediate in the synthesis of other compounds.

Biochemical Pathways

Ethyl 5-iodopentanoate is known to be a key intermediate in the synthesis of biotin, also known as vitamin H or B7 . Biotin is an essential growth factor required across the biological kingdom . The compound fits the structural requirements of the key side chain in biotin, making it an important substance in the synthesis of biotin .

Result of Action

As a synthetic intermediate, the primary result of the action of Ethyl 5-iodopentanoate is the production of other chemical compounds. In the context of biotin synthesis, Ethyl 5-iodopentanoate contributes to the formation of the biotin side chain .

特性

IUPAC Name |

ethyl 5-iodopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13IO2/c1-2-10-7(9)5-3-4-6-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVQSRJJSDAXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400221 | |

| Record name | Ethyl 5-iodopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-iodopentanoate | |

CAS RN |

41302-32-3 | |

| Record name | Ethyl 5-iodopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the function of Ethyl 5-iodopentanoate in the synthesis of Ethyl 6-oxotridecanoate?

A1: Ethyl 5-iodopentanoate serves as a crucial building block in the synthesis of Ethyl 6-oxotridecanoate. [] It acts as an alkylating agent, reacting with a thiol ester intermediate formed from octanoic acid. This reaction, facilitated by a palladium catalyst (Pearlman's Catalyst), results in the formation of a new carbon-carbon bond, ultimately leading to the desired ketone product, Ethyl 6-oxotridecanoate.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic Acid](/img/structure/B1351049.png)